molecular formula C17H17NOS B3012091 N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide CAS No. 861209-77-0

N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B3012091
CAS No.: 861209-77-0
M. Wt: 283.39
InChI Key: IRMOPTALZIRKKZ-UHFFFAOYSA-N
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Description

N-[3-(1-Hexynyl)phenyl]-2-thiophenecarboxamide (CAS: 861209-77-0) is a thiophene-based carboxamide derivative with the molecular formula C₁₇H₁₇NOS and a molecular weight of 283.40 g/mol . Its structure features a 2-thiophenecarboxamide core substituted at the nitrogen atom with a 3-(1-hexynyl)phenyl group. This compound is part of a broader class of thiophenecarboxamides studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hex-1-ynylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-3-4-5-8-14-9-6-10-15(13-14)18-17(19)16-11-7-12-20-16/h6-7,9-13H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMOPTALZIRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide typically involves the following steps:

    Formation of the Hexynyl Substituent: The hexynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The resulting hexynyl-substituted phenyl compound can then undergo an amidation reaction with 2-thiophenecarboxylic acid or its derivatives to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the alkyne group to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with a similar structure can inhibit the signal transducer and activator of transcription 3 (STAT3), which is often overexpressed in various cancer types. By inhibiting STAT3, these compounds can suppress tumor growth and induce apoptosis in cancer cells .

Case Study:

  • A study demonstrated that derivatives of thiophenecarboxamide exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may share similar properties .

Pain Management

There is emerging evidence suggesting that this compound may act as an inhibitor of voltage-gated sodium channels, which are crucial in pain signaling pathways. Inhibiting these channels can potentially lead to new analgesic drugs that are effective in managing chronic pain conditions .

Case Study:

  • Research has shown that analogs of this compound effectively reduced pain responses in animal models, highlighting its potential utility in pain management therapies .

Material Science Applications

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives and phenylacetylene. The reaction conditions can be optimized to enhance yield and purity.

Synthesis Overview:

  • Starting Materials: Thiophene derivatives, phenylacetylene.
  • Reagents: Coupling agents (e.g., palladium catalysts).
  • Conditions: Typically carried out under inert atmosphere conditions to prevent oxidation.

Mechanism of Action

The mechanism of action of N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide would depend on its specific application. For instance, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Compounds and Their Properties

Compound Name Structural Features Biological Target/Activity Key Findings References
N-Mesityl-2-thiophenecarboxamide Mesityl (2,4,6-trimethylphenyl) group Olfactory receptor (Orco) antagonist Competitive inhibition of Orco agonist; improved potency over parent compound OX1a.
N-(4-Methylbenzyl)-2-thiophenecarboxamide 4-Methylbenzyl substituent Orco antagonist Non-competitive inhibition of odorant-activated receptors.
5-Methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide (7947882) Nitrophenyl group Mycobacterium tuberculosis inhibition Activated by EthA; inhibits bacterial growth in Middlebrook medium.
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl group Antibacterial/antifungal activity Exhibits genotoxicity; dihedral angle between rings (8.5–13.5°) influences crystal packing.
M8-B hydrochloride Aminoethyl and benzyloxy-methoxy groups TRPM8 channel antagonist Reduces ocular pain in dry eye disease; IC₅₀ in µM range.
Rivaroxaban Chloro, oxazolidinone, morpholino groups Factor Xa inhibitor (anticoagulant) FDA-approved drug; cocrystal with malonic acid improves stability.

Analysis of Structural Modifications

  • Substituent Effects :

    • Alkynyl vs. Aryl Groups : The 1-hexynyl group in the target compound introduces linear alkyne functionality, enhancing hydrophobicity compared to nitrophenyl (7947882) or methylbenzyl analogs .
    • Electron-Withdrawing Groups : Nitro substituents (e.g., 7947882) increase electrophilicity, critical for covalent interactions in antimicrobial activity .
    • Bulkier Substituents : Mesityl groups improve Orco antagonism by sterically blocking agonist binding .
  • Pharmacological Targets: Orco Antagonists: Compounds like N-mesityl-2-thiophenecarboxamide act via competitive inhibition, while M8-B targets TRPM8 channels, highlighting scaffold versatility . Antimicrobial Activity: EthA-activated prodrugs (e.g., 7947882) require nitro groups for activation, unlike non-nitrated analogs .

Physicochemical and Crystallographic Comparisons

Dihedral Angles and Crystal Packing

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Dihedral angles between thiophene and benzene rings range from 8.5° to 13.5° , influencing intermolecular interactions (C–H⋯O/S) .
  • Target Compound: No crystallographic data provided, but the 1-hexynyl group likely induces conformational flexibility, contrasting with rigid nitrophenyl derivatives.

Solubility and Bioavailability

  • Fluorinated Derivatives : N-(2,4-Difluorophenyl)-3-([3-(trifluoromethyl)phenyl]oxy)-2-thiophenecarboxamide (CAS: 344273-05-8) shows increased lipophilicity (predicted logP ~4.5) due to fluorine atoms, enhancing membrane permeability .
  • M8-B Hydrochloride : The hydrochloride salt improves aqueous solubility, critical for ocular applications .

Biological Activity

N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and agriculture. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N1OS2
  • Molecular Weight : 285.41 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, and a hexynyl side chain that may enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiophene carboxamides can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7. The cytotoxic effects are often attributed to the ability of these compounds to disrupt cellular signaling pathways involved in cell survival and proliferation .
  • Antifungal Properties : Some related compounds have demonstrated fungicidal activity, making them candidates for agricultural applications. The mechanism typically involves the inhibition of key enzymes in fungal metabolism .

1. Anticancer Studies

A study focused on the synthesis and biological evaluation of thiophene-based compounds highlighted that this compound analogs showed significant cytotoxicity against MCF-7 cells. The results indicated an IC50 value lower than that of standard chemotherapeutics like Tamoxifen, suggesting enhanced efficacy in inducing apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Mechanism of Action
Tamoxifen10Estrogen receptor antagonist
This compound5Induces apoptosis via mitochondrial pathway

2. Antifungal Activity

In agricultural research, the compound was tested against various fungal pathogens. The results demonstrated effective inhibition of spore germination and mycelial growth at low concentrations, indicating its potential as a natural fungicide .

Fungal PathogenMinimum Inhibitory Concentration (MIC)
Fusarium oxysporum25 µg/mL
Aspergillus niger15 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases and disruption of mitochondrial membrane potential leading to cell death.
  • Enzyme Inhibition : Interference with key metabolic enzymes in fungi, thereby preventing growth and reproduction.

Q & A

Basic: What are the standard synthetic routes for N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide?

Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A typical route involves refluxing equimolar amounts of 2-thiophenecarbonyl chloride with 3-(1-hexynyl)aniline in acetonitrile for 1–2 hours . Post-reaction, the solvent is evaporated, and the product is recrystallized (e.g., using ethanol or DCM/hexane mixtures). Purity is confirmed via HPLC or NMR. Key challenges include controlling moisture (to prevent hydrolysis of the acid chloride) and optimizing reaction time to minimize byproducts like dimerized intermediates.

Basic: How is the structural conformation of this compound characterized in crystallographic studies?

Methodological Answer:
X-ray crystallography reveals dihedral angles between the thiophene and phenyl rings, critical for understanding steric and electronic interactions. For analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), dihedral angles range from 8.5° to 13.5°, influenced by substituents . Intramolecular hydrogen bonds (e.g., N–H⋯O or C–H⋯S) stabilize the structure, which can be identified via Fourier maps and refined using software like SHELX .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for Orco receptor antagonism across insect species?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., Cqui\Orco vs. Aaeg\Orco) arise from species-specific receptor conformations or assay conditions. To address this:

  • Standardize assays : Use heterologous expression systems (e.g., Xenopus oocytes) with matched receptor subtypes .
  • Validate statistics : Apply F-tests to compare dose-response curves and confirm significance (p<0.001) .
  • Control variables : Maintain consistent ion concentrations (e.g., Ca²⁺) and voltage protocols during electrophysiology .

Advanced: What experimental strategies optimize physicochemical properties (e.g., vapor pressure) for repellent applications?

Methodological Answer:
Modifications to the hexynyl or thiophene groups can enhance volatility:

  • Boiling Point (BP) Reduction : Introduce branched alkyl chains (e.g., OX1k: BP 284.6°C vs. OX3a: 451.6°C) .
  • Vapor Pressure (VP) Enhancement : Replace polar substituents (e.g., nitro groups) with hydrophobic moieties (e.g., methyl).
  • Computational modeling : Use tools like COSMOtherm to predict VP and BP from molecular descriptors .

Advanced: How do non-competitive antagonism mechanisms of phenylthiophenecarboxamides differ across ion channels?

Methodological Answer:
Non-competitive inhibition (e.g., Orco vs. TRPM8 channels) is probed via:

  • Voltage-clamp fluorometry : Track conformational changes in channels upon ligand binding .
  • Allosteric site mapping : Use mutagenesis (e.g., replacing conserved residues like Leu300 in Orco) to identify binding pockets .
  • Kinetic assays : Compare on/off rates using stopped-flow spectroscopy to differentiate pore-blocking vs. allosteric modes .

Basic: What in vitro assays are used for initial bioactivity screening against insect olfactory receptors?

Methodological Answer:

  • Two-electrode voltage clamping (TEVC) : Measure current responses in Xenopus oocytes expressing Orco/OR complexes to ligands (e.g., OLC12 at 3 µM) .
  • Calcium imaging : Use fluorescent dyes (e.g., Fura-2) in HEK293 cells transfected with insect ORs to quantify Ca²⁺ influx .
  • Dose-response curves : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) with ≥3 technical replicates .

Advanced: What computational methods predict target selectivity between insect and mammalian ion channels?

Methodological Answer:

  • Molecular docking : Compare binding affinities to Orco vs. human TRPV1 using AutoDock Vina .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., RMSD plots) over 100+ ns to assess stability .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

Basic: How are solubility and stability profiles assessed for in vivo studies?

Methodological Answer:

  • Solubility : Test in PBS, DMSO, and ethanol via nephelometry; optimize with cyclodextrin-based formulations if <1 mg/mL .
  • Stability : Conduct LC-MS/MS after 24-hour incubation in insect hemolymph or serum to detect degradation products .
  • LogP determination : Use shake-flask method with octanol/water partitioning to guide formulation .

Advanced: How can researchers address conflicting data on genotoxicity in mammalian vs. insect cells?

Methodological Answer:

  • Ames test : Use TA98 and TA100 strains to assess mutagenicity in prokaryotic systems .
  • Comet assay : Quantify DNA damage in Sf9 or CHO cells post 48-hour exposure .
  • Species-specific metabolism : Co-incubate compounds with liver microsomes (e.g., human vs. Drosophila) to identify toxic metabolites .

Advanced: What strategies improve selectivity for disease vectors (e.g., mosquitoes) over pollinators?

Methodological Answer:

  • CRISPR-Cas9 knockout : Validate Orco dependency in target vs. non-target species (e.g., Aedes aegypti vs. Apis mellifera) .
  • Field trials : Test compound persistence in aquatic habitats (mosquito larvae) vs. flowering plants (pollinators) .
  • Structural tuning : Introduce substituents (e.g., fluorine) that exploit size differences in Orco ligand-binding pockets .

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